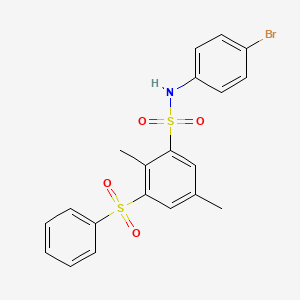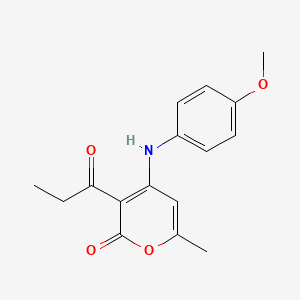![molecular formula C18H27ClN2O2 B6131567 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride](/img/structure/B6131567.png)
1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethyl group and a but-2-ynyl chain linked to a methoxy-methylphenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
Scientific Research Applications
1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving cell signaling pathways and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with various substituents, such as:
- 1-Ethyl-4-[4-(2-methoxyphenoxy)but-2-ynyl]piperazine
- 1-Ethyl-4-[4-(4-methylphenoxy)but-2-ynyl]piperazine
- 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)butyl]piperazine
Uniqueness
The uniqueness of 1-Ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-ethyl-4-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-4-19-10-12-20(13-11-19)9-5-6-14-22-17-8-7-16(2)15-18(17)21-3;/h7-8,15H,4,9-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIUYJDZNRUNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2=C(C=C(C=C2)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6131487.png)

![2-(2-sec-butylphenoxy)-N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]acetamide](/img/structure/B6131500.png)
![2-{1-isopropyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131505.png)
![ethyl 2-[({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6131514.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylamine](/img/structure/B6131520.png)
![3-(piperidin-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one](/img/structure/B6131522.png)
![1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6131529.png)
![1'-[(4-PHENOXYPHENYL)CARBAMOTHIOYL]-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B6131532.png)
![6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione](/img/structure/B6131544.png)
![[5-Amino-2-(4-methylpiperazin-1-yl)phenyl]-phenylmethanol](/img/structure/B6131559.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B6131563.png)
![N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B6131574.png)

